NADPH‑Cytochrome P450 Reductase Kinetic Potentiation: 80% Increase in Apparent Vmax
1,4,5,6-Tetrahydronicotinamide adenine dinucleotide (NADH3), the dinucleotide derivative of the target compound, increases the apparent Vmax of NADPH‑cytochrome P450 reductase by 80% when co‑incubated at 100 µM, relative to NADPH alone [1]. The apparent Km for NADPH remains unchanged, indicating a specific allosteric or accessory‑site effect that is not observed with NADH or other analogues.
| Evidence Dimension | Enzyme kinetics – apparent Vmax |
|---|---|
| Target Compound Data | Apparent Vmax increased by 80% |
| Comparator Or Baseline | NADPH alone (baseline Vmax) |
| Quantified Difference | +80% increase in apparent Vmax |
| Conditions | Rat hepatic microsomes, 100 µM NADH3, NADPH‑cytochrome P450 reductase assay with aminopyrine |
Why This Matters
This potentiation is a unique functional fingerprint; researchers requiring enhanced NADPH‑dependent turnover in microsomal assays should select this analogue over other NAD(P)H mimics that lack this stimulatory effect.
- [1] Gourlay GK, Stock BH. Pyridine nucleotide involvement in rat hepatic microsomal drug metabolism—III. The influence of the 1,4,5,6-tetrahydronicotinamide analogue of NADH on the NADPH kinetics of aminopyrine-N-demethylation. Biochem Pharmacol. 1978;27(6):979-983. View Source
